molecular formula C6H6F2N2 B11787552 3-(Difluoromethyl)pyridin-4-amine

3-(Difluoromethyl)pyridin-4-amine

Cat. No.: B11787552
M. Wt: 144.12 g/mol
InChI Key: NGZHPYBZQSIEID-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C6H6F2N2. It is characterized by the presence of a difluoromethyl group attached to the pyridine ring at the 3-position and an amino group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pyridin-4-amine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents. For example, the reaction of 4-aminopyridine with difluoromethylating reagents such as ClCF2H in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve scalable and economical synthetic routes. These methods often focus on optimizing reaction conditions to achieve high yields and purity. For instance, a five-step and two-pot procedure starting from 2,2-difluoroacetic anhydride has been developed for the large-scale production of similar compounds .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-(Difluoromethyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyridin-4-amine in biological systems involves its interaction with specific molecular targets. For example, in the context of kinase inhibitors, the compound may bind to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)pyridin-4-amine is unique due to the presence of both a difluoromethyl group and an amino group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can be advantageous in drug design and other applications .

Properties

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

IUPAC Name

3-(difluoromethyl)pyridin-4-amine

InChI

InChI=1S/C6H6F2N2/c7-6(8)4-3-10-2-1-5(4)9/h1-3,6H,(H2,9,10)

InChI Key

NGZHPYBZQSIEID-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)C(F)F

Origin of Product

United States

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